molecular formula C9H7BrF2O2 B2979544 3-(4-Bromo-2,6-difluorophenyl)propanoic acid CAS No. 1502404-82-1

3-(4-Bromo-2,6-difluorophenyl)propanoic acid

Cat. No.: B2979544
CAS No.: 1502404-82-1
M. Wt: 265.054
InChI Key: HLELMAMHQYOLPB-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrF2O2 It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid precursor. One common method includes the following steps:

    Fluorination: The fluorine atoms are introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Final Product Formation: The resulting intermediate is then subjected to further reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The propanoic acid moiety can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) for halogen exchange or Grignard reagents for alkylation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-(4-Bromo-2,6-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorophenylamine
  • 2,6-Difluorophenylboronic acid
  • 2,6-Difluorobenzenamine

Uniqueness

3-(4-Bromo-2,6-difluorophenyl)propanoic acid is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLELMAMHQYOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCC(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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